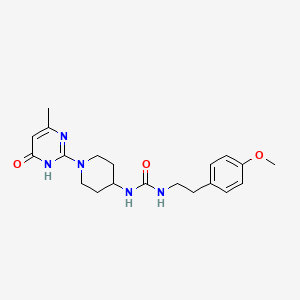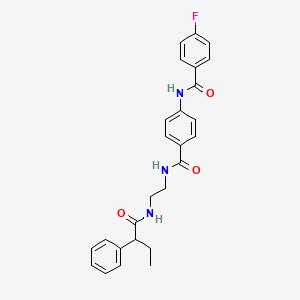![molecular formula C6H13N3O2S B2409460 [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea CAS No. 80083-14-3](/img/structure/B2409460.png)
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea typically involves the reaction of an appropriate isothiocyanate with a suitable amine. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(=S)-NH-R’
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves the use of large-scale reactors and continuous flow processes. The key steps include the preparation of isothiocyanates and their subsequent reaction with amines under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiourea moiety to a corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: The compound is used in the production of dyes, elastomers, and as a catalyst in organic reactions.
作用机制
The mechanism of action of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound with a similar structure but without the dimethoxypropan-2-ylideneamino group.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N,N’-Dimethylthiourea: A derivative with methyl groups attached to both nitrogen atoms.
Uniqueness
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is unique due to the presence of the dimethoxypropan-2-ylideneamino group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
[(E)-1,1-dimethoxypropan-2-ylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSGIMMURHJRR-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2409379.png)



![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)
![methyl 4-cyclopropyl-7-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B2409400.png)
